molecular formula C26H28Cl2N6O B304883 4-[(2E)-2-{2-[(2,4-dichlorobenzyl)oxy]benzylidene}hydrazinyl]-2,6-di(pyrrolidin-1-yl)pyrimidine

4-[(2E)-2-{2-[(2,4-dichlorobenzyl)oxy]benzylidene}hydrazinyl]-2,6-di(pyrrolidin-1-yl)pyrimidine

Katalognummer B304883
Molekulargewicht: 511.4 g/mol
InChI-Schlüssel: GQZNKKDQYTUTKY-STBIYBPSSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-[(2E)-2-{2-[(2,4-dichlorobenzyl)oxy]benzylidene}hydrazinyl]-2,6-di(pyrrolidin-1-yl)pyrimidine is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. This compound is commonly referred to as "compound X" in scientific literature.

Wirkmechanismus

The mechanism of action of compound X is not fully understood. However, it is believed to act by inhibiting various signaling pathways involved in cancer cell growth and inflammation.
Biochemical and Physiological Effects:
Compound X has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that compound X can induce apoptosis in cancer cells, while also inhibiting the production of pro-inflammatory cytokines. Additionally, compound X has been shown to have antioxidant properties.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of using compound X in lab experiments is its potential therapeutic applications in various diseases. However, one limitation is that the mechanism of action of compound X is not fully understood, which may make it difficult to optimize its therapeutic potential.

Zukünftige Richtungen

There are several future directions that could be explored with regards to compound X. One potential direction is to further investigate its mechanism of action in order to optimize its therapeutic potential. Additionally, future studies could explore the use of compound X in combination with other therapeutic agents to enhance its effectiveness. Finally, further studies could investigate the potential side effects of compound X in order to ensure its safety for use in humans.

Synthesemethoden

The synthesis of compound X involves the reaction of 2,4-dichlorobenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. The hydrazone is then reacted with 2,6-di(pyrolidin-1-yl)pyrimidine to form compound X.

Wissenschaftliche Forschungsanwendungen

Compound X has shown promise as a potential therapeutic agent for various diseases, including cancer and inflammation. In vitro studies have demonstrated that compound X has cytotoxic effects on cancer cells, while also inhibiting the production of pro-inflammatory cytokines.

Eigenschaften

Molekularformel

C26H28Cl2N6O

Molekulargewicht

511.4 g/mol

IUPAC-Name

N-[(E)-[2-[(2,4-dichlorophenyl)methoxy]phenyl]methylideneamino]-2,6-dipyrrolidin-1-ylpyrimidin-4-amine

InChI

InChI=1S/C26H28Cl2N6O/c27-21-10-9-20(22(28)15-21)18-35-23-8-2-1-7-19(23)17-29-32-24-16-25(33-11-3-4-12-33)31-26(30-24)34-13-5-6-14-34/h1-2,7-10,15-17H,3-6,11-14,18H2,(H,30,31,32)/b29-17+

InChI-Schlüssel

GQZNKKDQYTUTKY-STBIYBPSSA-N

Isomerische SMILES

C1CCN(C1)C2=NC(=NC(=C2)N/N=C/C3=CC=CC=C3OCC4=C(C=C(C=C4)Cl)Cl)N5CCCC5

SMILES

C1CCN(C1)C2=CC(=NC(=N2)N3CCCC3)NN=CC4=CC=CC=C4OCC5=C(C=C(C=C5)Cl)Cl

Kanonische SMILES

C1CCN(C1)C2=NC(=NC(=C2)NN=CC3=CC=CC=C3OCC4=C(C=C(C=C4)Cl)Cl)N5CCCC5

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.